molecular formula C12H25N3O3 B2808481 tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate CAS No. 2140326-67-4

tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate

Cat. No.: B2808481
CAS No.: 2140326-67-4
M. Wt: 259.35
InChI Key: RZTVTIHLKRTBSD-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate (CAS: 2140326-67-4) is a carbamate-protected amine derivative with a linear propyl linker and a 4-aminobutanamido side chain. It is synthesized with 96% purity, as reported in commercial catalogs .

Properties

IUPAC Name

tert-butyl N-[3-(4-aminobutanoylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-12(2,3)18-11(17)15-9-5-8-14-10(16)6-4-7-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTVTIHLKRTBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-aminobutanamido)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, functional groups, and applications of tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate and related compounds:

Compound Name Structural Features Functional Groups Key Applications References
This compound Propyl linker, 4-aminobutanamido side chain Amide, tert-butyl carbamate Pharmaceutical intermediate (inferred)
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Naphthoquinone core, propyl linker Chloro, dioxo, amide, tert-butyl carbamate Antimalarial, anticancer, CDC25 phosphatase inhibition
tert-Butyl (3-methacrylamidopropyl)carbamate Methacrylamide substituent Methacrylamide, tert-butyl carbamate Polymer chemistry, crosslinking agents
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Benzimidazolone heterocycle Chloro, benzimidazolone, tert-butyl carbamate Inhibitors of 8-oxoguanine DNA glycosylase (potential anticancer agents)
tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate Aromatic phenyl group Aromatic amine, tert-butyl carbamate Materials science, polymer precursors
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azide-functionalized side chain Azide, tert-butyl carbamate Click chemistry, bioconjugation
tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate Pyridine ring, sulfonate ester Pyridine, sulfonate, tert-butyl carbamate Versatile scaffold for drug discovery

Crystallographic and Stability Considerations

  • Crystal Packing: The naphthoquinone analogue () forms centrosymmetric dimers via N–H···O and C–H···O hydrogen bonds, stabilizing its solid-state structure .
  • Stability : Sulfonate esters () and thioxo groups () introduce hydrolytic sensitivity, whereas the tert-butyl carbamate group generally enhances stability during synthetic steps .

Biological Activity

tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3O3, with a molecular weight of 245.35 g/mol. The compound features a tert-butyl group, an amide linkage, and a propyl chain, which contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Gene Regulation : The compound regulates cellular gene activity, including the repression of the p53 promoter and modulation of transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, indicating a role in immune response regulation .
  • Cell Cycle Modulation : It has been shown to repress CDKN1A, a negative regulator of the cell cycle, potentially disrupting normal cell cycle checkpoints. This modulation may influence cellular proliferation and apoptosis .
  • Lipid Metabolism : The compound alters lipid metabolism by interacting with proteins involved in lipid accumulation, suggesting implications for metabolic disorders .
  • Dendritic Cell Interaction : It binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, which may have implications for immune response modulation .

Biological Activity Data

The following table summarizes key biological activities and effects observed in studies involving this compound:

Biological Activity Effect Observed Reference
Gene RegulationRepression of p53 promoter
Cell Cycle RegulationInhibition of CDKN1A
Inflammatory Response ModulationSuppression of NF-kappa-B
Dendritic Cell InteractionDown-regulation of T-cell proliferation
Lipid MetabolismInteraction with hepatocellular proteins

Case Study 1: Cancer Cell Proliferation

In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound's ability to modulate gene expression related to cell cycle regulation was highlighted as a crucial mechanism contributing to its anti-cancer effects.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound against amyloid-beta-induced toxicity in astrocytes. Results indicated that treatment with this compound improved cell viability and reduced oxidative stress markers compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

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